![molecular formula C21H25ClO6 B585938 达格列净 D5 CAS No. 1204219-80-6](/img/structure/B585938.png)
达格列净 D5
描述
Dapagliflozin D5 is a stable isotope labeled version of the drug dapagliflozin . It is used to treat type 2 diabetes by blocking the SGLT2 protein in the kidneys, which reduces the amount of glucose that is reabsorbed into the bloodstream . This leads to increased glucose excretion in urine and lower blood sugar levels in the body .
Synthesis Analysis
Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of dapagliflozin namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin . An enantioselective deethylation of dapagliflozin is also reported .Molecular Structure Analysis
The molecular formula of Dapagliflozin D5 is C21H20ClD5O6 . It is a sodium-glucose co-transporter 2 (SGLT2) inhibitor .Chemical Reactions Analysis
Dapagliflozin is one of the gliflozin class drugs, useful for the treatment of type-2 diabetes . It undergoes extensive metabolism and transforms to metabolites in humans .Physical And Chemical Properties Analysis
The molecular formula of Dapagliflozin D5 is C21H25ClO6 and its molecular weight is 408.87 g/mol . It is typically administered orally as a tablet .科学研究应用
Cardiovascular Benefits in Type 2 Diabetes
Dapagliflozin-d5: has been shown to significantly improve cardiovascular outcomes in patients with type 2 diabetes. Clinical trials have demonstrated that it can reduce systemic inflammation, which is a key factor in cardiovascular diseases . It works by inhibiting the sodium-glucose cotransporter 2 (SGLT2), leading to reduced blood glucose levels and associated improvements in cardiovascular health.
Chronic Kidney Disease Management
Research indicates that Dapagliflozin-d5 can slow the progression of chronic kidney disease (CKD) and reduce the risk of kidney failure . It achieves this by lowering blood glucose levels and having a diuretic effect, which alleviates the kidneys’ workload.
Heart Failure Treatment
Dapagliflozin-d5 is used to reduce the risk of hospitalization for heart failure in patients with type 2 diabetes and established cardiovascular disease or multiple cardiovascular risk factors . It improves heart function by reducing the heart’s workload and preventing fluid accumulation.
Drug Delivery Systems
Innovative research has been conducted on developing Dapagliflozin-d5 loaded solid lipid nanoparticles as a novel carrier for oral delivery . This approach aims to enhance the drug’s bioavailability and provide a controlled release, which could improve patient compliance and treatment efficacy.
Anti-Inflammatory Effects
Dapagliflozin-d5 has been associated with anti-inflammatory effects, particularly in reducing markers like IL-1B and TNFα in patients with type 2 diabetes . This could have broader implications for treating conditions where inflammation plays a critical role.
Metabolic Syndrome and Obesity
Studies suggest that Dapagliflozin-d5 can have beneficial effects on metabolic syndrome and obesity by promoting weight loss and improving insulin sensitivity . Its mechanism of increasing urinary glucose excretion helps reduce caloric absorption and may lead to weight reduction.
作用机制
Target of Action
Dapagliflozin-d5, also known as Dapagliflozin D5, primarily targets the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is predominantly expressed in the proximal tubule of the nephron in the kidneys . This transporter is responsible for about 90% of glucose reabsorption in the kidneys .
Mode of Action
Dapagliflozin-d5 acts as an inhibitor of SGLT2 . By inhibiting SGLT2, it reduces the reabsorption of filtered glucose, thereby promoting urinary glucose excretion . Additionally, Dapagliflozin-d5 also reduces sodium reabsorption and increases the delivery of sodium to the distal tubule . This may influence several physiological functions, including lowering both pre- and afterload of the heart, downregulation of sympathetic activity, and decreased intraglomerular pressure .
Biochemical Pathways
Dapagliflozin-d5 influences glucose metabolism pathways, specifically glycolysis/gluconeogenesis and the pentose phosphate pathway . It also impacts cholesterol balance by restoring the expression of ABCA1, a key pathway for cholesterol outflows .
Pharmacokinetics
Orally administered Dapagliflozin-d5 is rapidly absorbed, generally achieving peak plasma concentrations within 2 hours . It has an oral bioavailability of 78% . Dapagliflozin-d5 has extensive extravascular distribution with a mean volume of distribution of 118 L . It is metabolized predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite dapagliflozin 3-O-glucuronide . The half-life for orally administered Dapagliflozin-d5 is approximately 12.9 hours .
Result of Action
The inhibition of SGLT2 by Dapagliflozin-d5 leads to an improvement in glycemic control in adults with type 2 diabetes . It also reduces the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease . Furthermore, Dapagliflozin-d5 has been shown to alleviate podocyte injury and cholesterol accumulation triggered by high glucose .
Action Environment
The environmental risk of Dapagliflozin-d5 is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 9.2 x 10-5 . Dapagliflozin-d5 is water soluble and hydrolytically stable in the aquatic environment . It is unlikely to significantly partition to the sludge solids during wastewater treatment .
安全和危害
Dapagliflozin can cause intravascular volume depletion, which may manifest as symptomatic hypotension or acute transient changes in creatinine . Acute kidney injury requiring hospitalization and dialysis has been reported in patients with type 2 diabetes mellitus receiving SGLT2 inhibitors, including Dapagliflozin .
未来方向
Dapagliflozin is indicated as an adjunct treatment to improve glycemic control in adult patients with type 2 diabetes mellitus along with diet and exercise . It is also recommended for treating chronic heart failure with reduced ejection fraction in adults . Future research may focus on its potential benefits in other conditions .
属性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-CAXKFZQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668210 | |
Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dapagliflozin-d5 | |
CAS RN |
1204219-80-6 | |
Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。